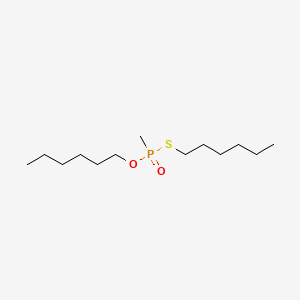

O-Hexyl-S-hexylmethyl thiophosphonate

Description

Structure

3D Structure

Properties

CAS No. |

20626-89-5 |

|---|---|

Molecular Formula |

C13H29O2PS |

Molecular Weight |

280.41 g/mol |

IUPAC Name |

1-[hexylsulfanyl(methyl)phosphoryl]oxyhexane |

InChI |

InChI=1S/C13H29O2PS/c1-4-6-8-10-12-15-16(3,14)17-13-11-9-7-5-2/h4-13H2,1-3H3 |

InChI Key |

BFCOPFGVTQQORZ-UHFFFAOYSA-N |

SMILES |

CCCCCCOP(=O)(C)SCCCCCC |

Canonical SMILES |

CCCCCCOP(=O)(C)SCCCCCC |

Synonyms |

GA 95 GA-95 O-hexyl-S-hexylmethyl thiophosphonate |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Reaction Design for O Hexyl S Hexylmethyl Thiophosphonate and Analogues

Strategic Approaches to C-P and P-S Bond Formation in Thiophosphonates

The construction of the thiophosphonate backbone relies on the strategic formation of carbon-phosphorus (C-P) and phosphorus-sulfur (P-S) bonds. Various synthetic methods have been developed to achieve this, ranging from well-established pathways to more recent, greener alternatives.

Exploration of Established Synthetic Pathways and Their Mechanistic Nuances

The traditional and most widely utilized method for creating a C-P bond is the Michaelis-Arbuzov reaction. datapdf.com This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. The generally accepted mechanism proceeds through an initial S_N2 attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. This is followed by the dealkylation of the intermediate by the displaced halide ion to yield the final phosphonate (B1237965) product. The Michaelis-Arbuzov reaction is versatile and has been adapted for the synthesis of various phosphonates, including those that can be precursors to thiophosphonates. datapdf.comresearchgate.net

Another significant approach is the Hirao reaction, which involves the palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl or vinyl halide. This method has proven effective for forming C(sp²)-P bonds. Microwave-assisted Hirao reactions have been shown to be particularly efficient, achieving quantitative cross-coupling of H-phosphonate diesters with aryl and vinyl halides in short reaction times. organic-chemistry.org

For the formation of the P-S bond, a common strategy involves the reaction of a phosphorus(III) species with a sulfur-transfer reagent. Alternatively, the coupling of H-phosphonates, H-phosphinates, or secondary phosphine (B1218219) oxides with thiols can be achieved through palladium-catalyzed dehydrogenative phosphorylation. organic-chemistry.org This method is advantageous as it can be applied to a variety of thiols and phosphorus compounds, including the synthesis of P-chiral compounds. organic-chemistry.org

A base-induced rearrangement, known as the phospho-Fries rearrangement, has been explored for the synthesis of 2-hydroxyarylthiophosphonates. scispace.com This process involves an initial orthometallation of an aromatic ring followed by a documentsdelivered.comorganic-chemistry.org-migration of the thiophosphate group to form a P-C bond. scispace.com

Development of Novel and Green Synthesis Protocols for Thiophosphonates

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For phosphonates and their derivatives, this has led to the exploration of solvent-free, ultrasound-assisted, microwave-promoted, electrochemical, and light-mediated strategies. rsc.org

Ultrasound-assisted synthesis, for example, utilizes sonic waves to promote cavitation within the reaction medium, often leading to faster reaction times and higher yields under milder conditions. rsc.org Microwave-promoted synthesis directly heats the reaction mixture, which can significantly accelerate reaction rates. rsc.org

Solvent-free conditions are particularly attractive from a green chemistry perspective as they eliminate the environmental and economic costs associated with solvent use and disposal. Several phosphonate compounds have been successfully synthesized under solvent-free conditions. rsc.org Furthermore, the use of water as a solvent is being increasingly investigated. rsc.org

Photochemical methods, utilizing visible light, offer a metal-free and mild approach to C-P bond formation. organic-chemistry.org For instance, the reaction of diaryliodonium salts with phosphites under visible-light illumination provides a route to a wide variety of aryl phosphonates. organic-chemistry.org Another innovative approach involves the use of biosourced catalysts, termed "ecocatalysts," derived from metal-hyperaccumulating plants, for the synthesis of α-hydroxyphosphonates under solventless conditions. nih.gov

Stereochemical Control in Thiophosphonate Synthesis

The phosphorus atom in a thiophosphonate can be a stereocenter, leading to the existence of enantiomers. The control of stereochemistry during synthesis is crucial, particularly for applications where specific stereoisomers exhibit desired biological activity or physical properties.

Enantioselective and Diastereoselective Synthesis Techniques

Achieving stereoselectivity in thiophosphonate synthesis often involves the use of chiral starting materials or chiral catalysts. One approach involves the synthesis of chiral thiophosphonoacetaldehyde enantiomers, which have been used as probes for enzymatic reactions. documentsdelivered.com The stereochemical course of reactions can be elucidated by analyzing the configuration of the resulting thiophosphate products. documentsdelivered.com

The stereoselective synthesis of alkylphosphonates has been demonstrated through the rearrangement of cyanoethyl-protected nucleoside phosphoramidites. datapdf.com This rearrangement can be stereoselective at room temperature, although racemization may occur at higher temperatures. datapdf.com

Chiral Auxiliary and Catalyst-Based Approaches

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In the context of phosphonate chemistry, chiral auxiliaries attached to the phosphorus reagent can direct the stereochemical outcome of the reaction. After the desired stereocenter is established, the auxiliary can be removed.

Catalyst-based approaches offer an efficient way to generate chiral phosphonates. For example, palladium-catalyzed asymmetric hydrophosphination of certain alkenes can lead to the formation of P-stereogenic phosphines. researchgate.net Similarly, metal-catalyzed asymmetric synthesis of P-stereogenic phosphines has been achieved through the dynamic kinetic resolution of phosphine-borane complexes. researchgate.net These chiral phosphines can then be converted to the corresponding thiophosphonates.

Derivatization Strategies for Structural Modification and Library Generation

The ability to modify the structure of O-Hexyl-S-hexylmethyl thiophosphonate and its analogues is essential for creating libraries of compounds for screening in various applications. Derivatization can be achieved by altering the hexyl groups on the oxygen and sulfur atoms or by modifying the methyl group attached to the sulfur.

The synthetic methods described above for C-P and P-S bond formation can be adapted to introduce a wide variety of alkyl and aryl groups. For instance, the Michaelis-Arbuzov and Hirao reactions allow for the incorporation of diverse organic fragments. datapdf.comorganic-chemistry.org The palladium-catalyzed dehydrogenative coupling of H-phosphonates with a range of thiols provides a versatile route to different S-alkyl and S-aryl thiophosphonates. organic-chemistry.org

Furthermore, functional groups on the alkyl or aryl moieties can be further manipulated. For example, the presence of a hydroxyl group, as in 2-hydroxyarylthiophosphonates, provides a handle for subsequent reactions, such as etherification or esterification, to generate a library of derivatives. scispace.com

Synthesis of Thiophosphonate Analogues with Varying Alkyl and Thioalkyl Moieties

The synthesis of thiophosphonate analogues, including O-Hexyl-S-hexylmethyl thiophosphonate, can be achieved through several methodologies, most notably via the coupling of thiols and phosphonates. A common approach involves the Michaelis-Arbuzov rearrangement, which has been adapted for the synthesis of S-glycosyl thiophosphates, thiophosphonates, and thiophosphinates. researchgate.net Another effective method is the cross-dehydrogenative coupling of thiols with H-phosphonates. This can be accomplished using various catalytic systems, including copper-catalyzed reactions in the presence of air as a mild oxidant. researchgate.net Such methods allow for the direct formation of the sulfur-phosphorus bond. researchgate.net

The synthesis of a series of O-alkyl-S-alkyl methylthiophosphonates can be systematically undertaken to explore the impact of varying the alkyl and thioalkyl chain lengths on the compound's properties. For instance, starting from a common precursor, methylphosphonic dichloride, a range of O-alkyl methylphosphonochloridates can be prepared by reacting it with different alcohols (e.g., methanol, ethanol, propanol, butanol, pentanol, hexanol) in the presence of a base like triethylamine. Subsequent reaction of these intermediates with a series of alkylthiols (e.g., methanethiol, ethanethiol, propanethiol, butanethiol, pentanethiol, hexanethiol) under basic conditions would yield the desired O-alkyl-S-alkyl methylthiophosphonates.

A representative synthetic scheme is the reaction of an O-alkyl methylphosphonochloridate with a sodium alkylthiolate, generated in situ from the corresponding thiol and a base like sodium hydride.

Table 1: Synthesis of O-Alkyl-S-Alkyl Methylthiophosphonate Analogues

| O-Alkyl Group | S-Alkyl Group | Starting Alcohol | Starting Thiol | Product |

|---|---|---|---|---|

| Hexyl | Hexyl | Hexan-1-ol | Hexane-1-thiol | O-Hexyl-S-hexyl methylthiophosphonate |

| Propyl | Butyl | Propan-1-ol | Butane-1-thiol | O-Propyl-S-butyl methylthiophosphonate |

| Ethyl | Pentyl | Ethanol | Pentane-1-thiol | O-Ethyl-S-pentyl methylthiophosphonate |

| Methyl | Hexyl | Methanol | Hexane-1-thiol | O-Methyl-S-hexyl methylthiophosphonate |

Investigation of Functional Group Tolerance in Thiophosphonate Synthesis

The robustness of synthetic methods for thiophosphonates is demonstrated by their tolerance to a wide array of functional groups. This is a critical aspect for the synthesis of more complex analogues that may contain additional functionalities. Research has shown that various synthetic protocols for forming the P-S bond are compatible with a range of functional groups.

For instance, N-chlorosuccinimide-promoted synthesis of thiophosphates from thiols and phosphonates proceeds under mild, base-free conditions and tolerates functional groups such as fluoro, bromo, and trifluoromethyl. researchgate.net Similarly, copper-catalyzed cross-dehydrogenative coupling of aryl thioureas and dialkyl H-phosphonates also exhibits good functional group tolerance. researchgate.net

In the context of synthesizing analogues of O-Hexyl-S-hexylmethyl thiophosphonate, this tolerance allows for the incorporation of various functionalities on either the O-alkyl or S-alkyl chains. For example, the synthesis could accommodate starting materials containing ethers, esters, or even certain protected hydroxyl and amino groups, provided they are stable to the reaction conditions. The development of metal-free synthetic routes, such as those utilizing N-chalcogenoimides or electrochemical methods, further expands the scope of tolerated functional groups. researchgate.net

Table 2: Functional Group Tolerance in Thiophosphonate Synthesis

| Tolerated Functional Group | Synthetic Method | Reference |

|---|---|---|

| Fluoro, Bromo, Trifluoromethyl | N-chlorosuccinimide-promoted coupling | researchgate.net |

| Aryl and Alkyl Thiols | Electrochemical synthesis | researchgate.net |

| Heteroarenes, Boron-containing groups | Four-component reaction for thiophosphonium salts | nih.gov |

| Aldehydes, Ketones | Green protocol using decavanadate (B1236424) anion catalyst | researchgate.net |

Reaction Kinetics and Mechanistic Pathways of Thiophosphonate Formation

One common pathway involves the nucleophilic attack of a thiol or thiolate on an activated phosphorus center. For instance, in the reaction of a dialkyl H-phosphonate with a thiol, the mechanism can proceed through a few key steps. Initially, the thiol can be oxidized to a disulfide. This disulfide then reacts with the phosphonate, which acts as a nucleophile, to form the thiophosphonate product. researchgate.net

Alternatively, in methods involving a phosphonochloridate intermediate, the reaction proceeds via a nucleophilic substitution at the phosphorus atom by the sulfur of the thiol or thiolate. The kinetics of such reactions would typically be expected to follow second-order rate laws, dependent on the concentrations of both the phosphonochloridate and the thiol.

The study of related reactions, such as the formation of 2-thiohydantoin, has utilized techniques like 1H NMR spectroscopy to monitor reaction progress and identify intermediates, while computational methods like Density Functional Theory (DFT) have been employed to elucidate mechanistic details and transition states. rsc.org Similar approaches could be applied to gain a deeper understanding of the formation of O-Hexyl-S-hexylmethyl thiophosphonate.

The rate of reaction can be influenced by several factors including the nature of the solvent, the presence of a base or catalyst, and the steric and electronic properties of the substituents on both the phosphorus and sulfur reactants. For example, the reaction between tetrathionate (B1226582) and free cyanide to form thiocyanate (B1210189) shows a strong pH dependence on the rate constant and activation energy. bgu.ac.ilx-mol.com This suggests that the protonation state of the reactants can significantly impact the reaction kinetics.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| O-Hexyl-S-hexylmethyl thiophosphonate |

| O-Propyl-S-butyl methylthiophosphonate |

| O-Ethyl-S-pentyl methylthiophosphonate |

| O-Methyl-S-hexyl methylthiophosphonate |

| Methylphosphonic dichloride |

| Triethylamine |

| Sodium hydride |

| N-chlorosuccinimide |

| 2-thiohydantoin |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Thiophosphonate Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organophosphorus compounds in solution and the solid state. acs.orgnih.gov The presence of NMR-active nuclei like ¹H, ¹³C, and ³¹P allows for a comprehensive analysis of the molecular structure. nih.gov

While one-dimensional (1D) ³¹P NMR is effective for screening organophosphorus compounds, it provides limited structural information on its own. acs.org A complete structural assignment requires multi-dimensional NMR experiments that reveal scalar couplings between different nuclei. nih.gov For O-Hexyl-S-hexylmethyl thiophosphonate, a suite of 2D NMR experiments would be employed to establish its precise connectivity.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to map out the spin systems of the two distinct hexyl chains (the O-hexyl and the S-hexyl).

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of the ¹³C signals for all the methylene (B1212753) and methyl groups in the hexyl chains.

¹H-³¹P HMQC (Heteronuclear Multiple Quantum Coherence): This is a highly sensitive and selective method for detecting organophosphorus compounds, even at low concentrations. acs.org It correlates the ³¹P nucleus with protons that are two or three bonds away (²JPH and ³JPH). For O-Hexyl-S-hexylmethyl thiophosphonate, this experiment would show correlations between the central phosphorus atom and the protons on the adjacent methylene groups of the O-hexyl (-O-CH₂-) and S-hexylmethyl (-S-CH₂-) moieties, confirming the O-P and S-P linkages.

The combination of these techniques allows for a full assignment of the proton and carbon spectra, confirming the structure of the molecule. acs.org

Table 1: Predicted NMR Data for O-Hexyl-S-hexylmethyl thiophosphonate

This table presents hypothetical data based on known chemical shift ranges for analogous functional groups.

| Atom | Predicted Chemical Shift (δ, ppm) | Key 2D NMR Correlations |

|---|---|---|

| ³¹P | ~ 50-70 | Correlates with H-1' and H-1'' in ¹H-³¹P HMQC |

| ¹³C | ||

| C-1' (-O-CH₂-) | ~ 65-75 | Correlates with H-1' in ¹H-¹³C HSQC |

| C-2' to C-5' | ~ 22-32 | Correlates with respective protons in ¹H-¹³C HSQC |

| C-6' (-CH₃) | ~ 14 | Correlates with H-6' in ¹H-¹³C HSQC |

| C-1'' (-S-CH₂-) | ~ 30-40 | Correlates with H-1'' in ¹H-¹³C HSQC |

| C-2'' to C-5'' | ~ 22-31 | Correlates with respective protons in ¹H-¹³C HSQC |

| C-6'' (-CH₃) | ~ 14 | Correlates with H-6'' in ¹H-¹³C HSQC |

| ¹H | ||

| H-1' (-O-CH₂-) | ~ 3.8-4.2 | Correlates with H-2' in ¹H-¹H COSY; correlates with ³¹P in ¹H-³¹P HMQC |

| H-2' to H-5' | ~ 1.2-1.7 | Show correlations within the hexyl chain in ¹H-¹H COSY |

| H-6' (-CH₃) | ~ 0.9 | Correlates with H-5' in ¹H-¹H COSY |

| H-1'' (-S-CH₂-) | ~ 2.7-3.1 | Correlates with H-2'' in ¹H-¹H COSY; correlates with ³¹P in ¹H-³¹P HMQC |

| H-2'' to H-5'' | ~ 1.2-1.7 | Show correlations within the hexyl chain in ¹H-¹H COSY |

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing information on local structure, polymorphism, and intermolecular interactions that are not accessible in solution studies. nih.govosti.gov For thiophosphonate materials, ³¹P ssNMR using techniques like Magic Angle Spinning (MAS) is particularly informative. illinois.edunih.gov

The chemical environment of the phosphorus nucleus is sensitive to the molecular conformation and crystal packing. Therefore, if O-Hexyl-S-hexylmethyl thiophosphonate exists in different crystalline forms (polymorphs) or as an amorphous solid, ssNMR could distinguish these states. nih.gov Each distinct phosphorus environment within the solid would give rise to a separate peak in the ³¹P MAS NMR spectrum. mdpi.com Furthermore, ssNMR can be used to study the structure of glass-ceramic materials containing thiophosphates, correlating the local bonding environment with macroscopic properties. nih.gov

Molecules are not static but undergo dynamic processes such as bond rotations and conformational interconversions. utoronto.ca Dynamic NMR spectroscopy refers to a set of experiments used to study these processes that occur on the NMR timescale. researchgate.net For O-Hexyl-S-hexylmethyl thiophosphonate, restricted rotation around the P-O, P-S, and S-C bonds can lead to the existence of different conformers.

Techniques like line-shape analysis and exchange spectroscopy (EXSY) can be used to study these dynamic equilibria. utoronto.ca By acquiring NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At low temperatures, where the exchange between conformers is slow, separate signals for each conformer might be observed. As the temperature increases, the exchange rate increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. Analysis of this behavior can provide thermodynamic and kinetic parameters for the conformational exchange process, such as the energy barrier to rotation. nih.gov More advanced techniques like Chemical Exchange Saturation Transfer (CEST) are particularly powerful for detecting and characterizing sparsely populated, transient conformers. utoronto.ca

Mass Spectrometry (MS) in Complex Thiophosphonate Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This high accuracy is crucial for unambiguously determining the elemental composition of an unknown compound or confirming the identity of a synthesized molecule like O-Hexyl-S-hexylmethyl thiophosphonate.

By comparing the experimentally measured exact mass to the calculated theoretical mass, the molecular formula can be confirmed. This capability helps to distinguish the target compound from other potential molecules that may have the same nominal mass but a different elemental composition.

Table 2: HRMS Data for O-Hexyl-S-hexylmethyl thiophosphonate

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₂₉O₂PS |

| Calculated Monoisotopic Mass | 280.1626 g/mol |

| Typical HRMS Result for [M+H]⁺ | 281.1704 m/z |

| Typical Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. nih.gov In an MS/MS experiment, a specific ion of interest (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID) or other methods, and the resulting fragment ions (product ions) are analyzed. nih.gov The resulting fragmentation pattern serves as a molecular fingerprint that can be used to identify the compound and deduce its structure. researchgate.net

For O-Hexyl-S-hexylmethyl thiophosphonate, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The subsequent fragmentation would likely involve the cleavage of the weaker bonds in the structure, such as the C-O, C-S, P-O, and P-S bonds. Analysis of the masses of the fragment ions allows for the reconstruction of the molecule's connectivity, confirming the presence of the hexyl and hexylmethyl groups and their attachment to the thiophosphonate core. This analysis is crucial for distinguishing between isomers, such as the corresponding thiono-thiophosphate, O,O-Dihexyl S-methyl thiophosphate.

Table 3: Plausible MS/MS Fragmentation of [O-Hexyl-S-hexylmethyl thiophosphonate + H]⁺

This table presents a hypothetical fragmentation pathway. The relative intensities of fragments can vary with experimental conditions.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Structure of Neutral Loss |

|---|---|---|

| 281.17 | 197.10 | C₆H₁₂ (Hexene) |

| 281.17 | 181.04 | C₆H₁₃SH (Hexanethiol) |

| 281.17 | 167.02 | C₇H₁₅SH (Heptanethiol) |

| 281.17 | 155.06 | C₆H₁₂O₃P (Hexyl phosphate) |

Ion Mobility Spectrometry-Mass Spectrometry for Isomer Differentiation

The differentiation of isomers is a significant challenge in chemical analysis, particularly for compounds with identical mass-to-charge ratios (isobars) and similar fragmentation patterns in mass spectrometry. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) offers a powerful solution by introducing an additional dimension of separation based on the ion's size, shape, and charge. nih.gov

For a compound like O-Hexyl-S-hexylmethyl thiophosphonate, several structural isomers could exist. For instance, the position of the hexyl groups on the oxygen and sulfur atoms could be swapped, or branched-chain isomers of the hexyl groups might be present. These isomers, while having the same mass, would likely exhibit different three-dimensional conformations.

In an IMS-MS experiment, ionized molecules of the compound would be introduced into a drift tube filled with an inert buffer gas. An electric field propels the ions through the gas, and their velocity is impeded by collisions with the buffer gas molecules. Ions with a more compact structure will experience fewer collisions and travel faster, while bulkier isomers will be slowed down. This difference in drift time allows for their separation before they enter the mass spectrometer for mass analysis. The resulting data can be visualized in a two-dimensional plot of drift time versus mass-to-charge ratio, enabling the clear differentiation of isomeric species. nih.gov

A key parameter derived from IMS is the collision cross-section (CCS), which is a measure of the ion's rotational average projected area. Hypothetical CCS values for different isomers of O-Hexyl-S-hexylmethyl thiophosphonate in nitrogen drift gas are presented in the table below.

Table 1: Hypothetical Ion Mobility Spectrometry Data for Isomers of O-Hexyl-S-hexylmethyl Thiophosphonate

| Isomer | Proposed Conformation | Predicted Drift Time (ms) | Calculated Collision Cross-Section (Ų) |

| O-Hexyl-S-hexylmethyl thiophosphonate | Linear hexyl chains | 15.2 | 185.4 |

| O-Isohexyl-S-hexylmethyl thiophosphonate | Branched O-alkyl chain | 14.8 | 180.2 |

| O-Hexyl-S-isohexylmethyl thiophosphonate | Branched S-alkyl chain | 14.9 | 181.5 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. mdpi.com These methods are complementary, as IR spectroscopy measures the absorption of light due to changes in the dipole moment during a molecular vibration, while Raman spectroscopy measures the scattering of light resulting from changes in the molecule's polarizability. mdpi.comnih.gov

For O-Hexyl-S-hexylmethyl thiophosphonate, IR and Raman spectroscopy would provide a characteristic "fingerprint," allowing for its identification and an assessment of its purity. nih.gov Key vibrational modes would include the stretching of the P=O (phosphonyl), P-O-C (phosphoester), P-S-C (thiophosphonate), and C-H (alkyl) bonds. The frequencies of these vibrations are sensitive to the local chemical environment, and shifts in their positions can provide insights into intermolecular interactions in condensed phases.

For example, in a pure liquid sample, hydrogen bonding is unlikely to be a dominant intermolecular force. Instead, van der Waals forces and dipole-dipole interactions, particularly involving the polar P=O group, would be prevalent. These interactions could be studied by observing changes in the vibrational frequencies, such as a shift in the P=O stretching frequency, upon changes in temperature or when the compound is dissolved in various solvents.

Table 2: Characteristic Vibrational Frequencies for O-Hexyl-S-hexylmethyl Thiophosphonate

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| C-H (alkyl) | Symmetric & Asymmetric Stretching | 2850 - 2960 | 2850 - 2960 |

| P=O (phosphonyl) | Stretching | 1250 - 1280 | 1250 - 1280 (weak) |

| P-O-C (ester) | Asymmetric Stretching | 1020 - 1050 | Not typically prominent |

| P-S-C (thiophosphonate) | Stretching | 550 - 600 | 550 - 600 |

| C-C (alkyl) | Stretching | 1170 - 1250 | 1170 - 1250 |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Analogues

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While O-Hexyl-S-hexylmethyl thiophosphonate may be a liquid or a low-melting solid at room temperature, it is often possible to synthesize crystalline analogues or to obtain crystals of the compound itself at low temperatures.

A successful single-crystal X-ray diffraction experiment would provide a wealth of information, including:

Bond lengths and angles: The precise distances and angles between all atoms in the molecule could be determined, confirming the connectivity and providing insight into the bonding characteristics.

Conformation: The dihedral angles defining the spatial orientation of the hexyl chains and the geometry around the phosphorus center would be revealed.

Intermolecular packing: The arrangement of molecules within the crystal lattice would be elucidated, showing how they pack together and revealing the nature and geometry of any intermolecular interactions.

This data is crucial for understanding the structure-property relationships of the material and for computational modeling studies.

Table 3: Hypothetical Crystallographic Data for a Crystalline Analogue of O-Hexyl-S-hexylmethyl Thiophosphonate

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 1558 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.05 |

Advanced Spectroscopic Probes for Investigating Electronic Structures

The electronic structure of a molecule, meaning the arrangement and energies of its electrons, governs its reactivity and photophysical properties. Advanced spectroscopic techniques can be employed to probe the electronic structure of O-Hexyl-S-hexylmethyl thiophosphonate.

Ultraviolet-Visible (UV-Vis) Spectroscopy , for instance, could identify electronic transitions, although for a saturated compound like this, any absorptions would likely be in the far UV region.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can provide information about the elemental composition and the chemical state of the elements present. By irradiating the sample with X-rays, core electrons are ejected, and their kinetic energies are measured. The binding energy of these electrons is characteristic of the element and its oxidation state. For O-Hexyl-S-hexylmethyl thiophosphonate, XPS could distinguish between the oxygen in the P=O and P-O-C environments and provide information about the electronic environment of the phosphorus and sulfur atoms.

Table 4: Predicted XPS Binding Energies for O-Hexyl-S-hexylmethyl Thiophosphonate

| Element | Orbital | Predicted Binding Energy (eV) |

| P | 2p | ~133 |

| S | 2p | ~163 |

| O (P=O) | 1s | ~531 |

| O (P-O-C) | 1s | ~532 |

| C | 1s | ~285 |

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, vibrational energies, electronic properties, and relative stabilities.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for medium to large molecules like O-Hexyl-S-hexylmethyl thiophosphonate.

DFT calculations are employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. For thiophosphonates, DFT has been used to compare the conformational preferences of related structures. For instance, studies on analogous compounds show that systems with P-S-C linkages, like the S-hexylmethyl group in the target molecule, tend to adopt bent conformations around the sulfur atom, in contrast to the more extended backbones seen in similar phosphate (B84403) esters. rsc.org The optimization of O-Hexyl-S-hexylmethyl thiophosphonate's geometry would involve systematically exploring the potential energy surface to identify the global minimum, considering the rotational freedom of the two hexyl chains.

Once the optimized geometry is found, the vibrational frequencies can be calculated. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the fundamental vibrational modes of the molecule (stretching, bending, twisting). These calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. nih.gov For O-Hexyl-S-hexylmethyl thiophosphonate, characteristic vibrational frequencies for the P=O, P-O-C, and P-S-C groups can be precisely assigned. DFT studies on similar organophosphorus pesticides have successfully matched theoretical vibrational wavenumbers with experimental spectra, providing a reliable framework for structural identification. nih.gov

Table 1: Representative Predicted Vibrational Frequencies for Thiophosphonate Moieties using DFT

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| P=O | Stretching | 1140 - 1320 |

| P-O-C | Stretching | 920 - 1088 |

| P-S-C | Stretching | 535 - 750 |

Note: This table is based on representative data from DFT calculations on analogous organophosphorus compounds and serves to illustrate the expected frequency ranges. nih.gov Actual values for O-Hexyl-S-hexylmethyl thiophosphonate would require specific calculation.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory can provide highly accurate energetic and spectroscopic predictions. rsc.org

For O-Hexyl-S-hexylmethyl thiophosphonate, high-level ab initio calculations could be used to determine precise thermodynamic properties, such as the standard heat of formation. researchgate.net Such calculations have been performed on a range of organophosphorus compounds to establish reliable thermochemical data, which is crucial for understanding their stability and reactivity. researchgate.netrsc.org For example, ab initio studies have been used to compute bond dissociation enthalpies (BDEs), revealing the relative stabilities of different bonds within the molecule. researchgate.net This would allow for a quantitative assessment of the P-S, S-C, P-O, and O-C bonds in the target compound.

Furthermore, these high-accuracy methods can predict spectroscopic parameters, such as NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus (e.g., ³¹P, ¹³C, ¹H) in the presence of an external magnetic field, one can obtain theoretical NMR spectra that are invaluable for confirming the molecular structure determined experimentally.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

The hexyl chains in O-Hexyl-S-hexylmethyl thiophosphonate introduce significant conformational flexibility. Understanding the range of shapes the molecule can adopt is crucial, as conformation can influence its physical properties and biological interactions. Molecular Dynamics (MD) simulations are a powerful computational technique for exploring this conformational space. nih.gov

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov An MD simulation of O-Hexyl-S-hexylmethyl thiophosphonate would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and tracking the trajectory of each atom over a period of nanoseconds or longer. This process generates a large ensemble of different molecular conformations.

Analysis of the MD trajectory allows for:

Identification of Stable Conformers: By clustering the observed structures, one can identify the most populated and thus most stable conformations.

Analysis of Flexibility: The simulation reveals which parts of the molecule are rigid and which are flexible. For the target compound, this would quantify the motion of the hexyl chains relative to the thiophosphonate core.

Solvent Effects: Simulating the molecule in a solvent like water or an organic solvent provides insight into how the solvent structure organizes around the solute and influences its conformation.

Ab initio molecular dynamics (AIMD) combines MD with quantum mechanical calculations for the forces between atoms, offering a more accurate, albeit more computationally expensive, approach. osti.gov AIMD has been used to generate high-resolution liquid structural data for other organophosphorus compounds, providing benchmarks for validating the classical force fields used in large-scale MD simulations. osti.gov

Mechanistic Computational Modeling of Thiophosphonate Reactions

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including those involving thiophosphonates such as hydrolysis or catalytic transformations. nih.gov These models can map the entire reaction pathway from reactants to products, identifying key intermediates and transition states.

A chemical reaction proceeds along a reaction coordinate over an energy barrier. The peak of this barrier is the transition state (TS), a short-lived, high-energy configuration that is critical to understanding the reaction's rate and mechanism. youtube.com Using quantum chemical methods (like DFT), researchers can locate the geometry of the transition state for a specific reaction of O-Hexyl-S-hexylmethyl thiophosphonate.

The process involves proposing a reaction mechanism and then using specialized algorithms to find the saddle point on the potential energy surface that connects the reactants and products. youtube.com Once a transition state geometry is located, a frequency calculation is performed to confirm its identity; a true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. youtube.com

For organophosphorus compounds, computational studies have successfully characterized transition states for reactions like hydrolysis. nih.govacs.org These studies can distinguish between different possible mechanisms, such as associative (where the nucleophile adds to the phosphorus center before the leaving group departs) or dissociative pathways. nih.govnih.govacs.org By calculating the energy barrier (activation energy), these models can predict reaction rates and how they are affected by changes in the molecule's structure.

Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy. Computational modeling is a key tool for understanding and predicting how a catalyst interacts with a substrate like O-Hexyl-S-hexylmethyl thiophosphonate. pitt.edu

For instance, the hydrolysis or degradation of thiophosphonates can be catalyzed by enzymes or metal complexes. researchgate.netscispace.com Computational models can simulate the entire catalytic cycle:

Substrate Binding: Modeling the binding of the thiophosphonate into the catalyst's active site.

Chemical Transformation: Calculating the transition state for the reaction within the active site, revealing how the catalyst stabilizes the TS and lowers the energy barrier.

Product Release: Simulating the release of the products from the catalyst.

Studies on the enzymatic hydrolysis of related organophosphates have used such models to propose detailed catalytic mechanisms, identifying key amino acid residues or metal ions involved in the process. acs.orgacs.org Similarly, the mechanism of metal-catalyzed methanolysis of phosphonothioates has been elucidated computationally, showing a concerted displacement of the thioate group. researchgate.net These approaches could be directly applied to predict which catalysts would be effective for the transformation of O-Hexyl-S-hexylmethyl thiophosphonate and to design new, more efficient catalysts.

QSAR (Quantitative Structure-Activity Relationship) Methodologies in a Theoretical Context (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with a specific endpoint. While traditionally used for predicting biological activity, QSAR methodologies are also powerful for estimating various physicochemical and theoretical properties of molecules like O-Hexyl-S-hexylmethyl thiophosphonate, without direct biological endpoints. These models are built on the principle that the properties of a chemical are intrinsically linked to its molecular structure.

In a theoretical context for thiophosphonates, QSAR models can predict properties such as lipophilicity (logP), water solubility, boiling point, and degradation half-life. The process involves generating a set of numerical values, known as molecular descriptors, that quantify different aspects of the molecule's structure. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (describing atomic connectivity), or quantum-chemical (e.g., HOMO-LUMO energy gap, dipole moment). researchgate.netresearchgate.net

For organophosphorus compounds, a class that includes O-Hexyl-S-hexylmethyl thiophosphonate, QSAR models have been developed to predict environmental fate and physicochemical characteristics. For instance, a study on various organophosphates might use descriptors to predict the bioconcentration factor (BCF), which is a measure of a chemical's tendency to accumulate in aquatic organisms. nih.gov Such a model would be statistically robust, validated both internally and externally, to ensure its predictive reliability. nih.gov

The development of a QSAR model for a property like the soil degradation half-life (DT50) of a thiophosphonate would involve the following steps:

Data Set Collection: Gathering experimental data for a series of structurally related thiophosphonates.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the series.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation linking the descriptors to the property. nih.gov

Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation sets.

Key molecular descriptors that are often found to be significant in QSAR models for organophosphorus compounds include the n-octanol-water partition coefficient (logP), heat of formation, and parameters reflecting molecular size and electronic properties. nih.gov For example, a model might reveal that increased lipophilicity and molecular size lead to a longer degradation half-life for thiophosphonates in a specific environment.

Table 1: Example of Molecular Descriptors Used in QSAR Models for Organophosphorus Compounds

| Descriptor Type | Descriptor Name | Description | Relevance to Thiophosphonates |

|---|---|---|---|

| Hydrophobicity | logP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of a compound. | Predicts bioaccumulation, soil sorption, and membrane permeability. core.ac.uk |

| Electronic | HOMO-LUMO Energy Gap | Relates to the chemical reactivity and stability of the molecule. researchgate.net | Influences susceptibility to hydrolysis and other degradation pathways. |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Basic property affecting diffusion and transport phenomena. |

| Topological | Kier & Hall Index | A molecular connectivity index that describes the size, shape, and degree of branching. researchgate.net | Correlates with various physical properties like boiling point and viscosity. |

| Quantum-Chemical | Heat of Formation (HF) | The change in enthalpy during the formation of the compound from its constituent elements. nih.gov | Indicates the thermodynamic stability of the molecule. |

Machine Learning Applications in Thiophosphonate Chemistry for Reaction Prediction and Property Estimation

Machine learning (ML), a subset of artificial intelligence, is revolutionizing computational chemistry by enabling the prediction of reaction outcomes and molecular properties with high accuracy. ibm.com For thiophosphonate chemistry, ML models can be trained on existing reaction data to predict the yield of a synthesis, identify the most likely products, or estimate physicochemical properties for novel compounds like O-Hexyl-S-hexylmethyl thiophosphonate.

Reaction Prediction: Predicting the outcome and yield of chemical reactions is a primary challenge in synthetic chemistry. mit.edunih.gov ML models, particularly deep learning architectures like neural networks and transformers, can learn the complex patterns underlying chemical reactivity from large datasets of reactions. ibm.comnih.gov These models often use text-based representations of reactions, such as SMILES strings, to predict outcomes. ibm.com

For the synthesis of thiophosphonates, such as the thionation of a phosphonate (B1237965) using a reagent like Lawesson's reagent, ML can be applied to optimize reaction conditions. A study exploring the synthesis of O,O'-diethyl methylphosphonothioate utilized principal component analysis (PCA), a technique often used in ML, to analyze how factors like temperature, duration, and solvent influence the reaction yield. scielo.br It was found that with only two principal components, over 94% of the variance in the experimental results could be explained, identifying temperature and reaction time as the most critical parameters. scielo.br

An ML model for predicting the yield of a thiophosphonate synthesis could be developed by:

Curating a dataset of phosphonate thionation reactions with varying substrates, reagents, and conditions.

Representing the reaction components (reactants, catalysts, solvents) as machine-readable inputs (e.g., molecular fingerprints or SMILES). github.com

Training an algorithm (e.g., Random Forest, Gradient Boosting, or a Neural Network) to learn the relationship between the inputs and the resulting yield. researchgate.netarxiv.org

Using the trained model to predict the yield for new, untested reaction conditions for synthesizing O-Hexyl-S-hexylmethyl thiophosphonate.

Property Estimation: Similar to QSAR, ML models can predict a wide range of molecular properties. However, ML models are often more complex and can capture non-linear relationships in the data more effectively. researchgate.net For thiophosphonates, ML algorithms can be trained to predict properties directly from the molecular structure. For example, a model could be trained to predict the vapor pressure or refractive index of a series of thiophosphonate esters based solely on their chemical structure. These models learn from the structural features of a large set of known compounds to make predictions for unknown ones. researchgate.net The use of quantum theory-derived parameters, such as those from the Quantum Theory of Atoms In Molecules (QTAIM), as inputs for ML models has shown promise in accurately predicting reaction barriers for organophosphorus compounds. researchgate.net

Table 2: Comparison of Machine Learning Models for Chemical Prediction Tasks

| Machine Learning Model | Typical Application in Chemistry | Strengths for Thiophosphonate Chemistry | Example Finding |

|---|---|---|---|

| Random Forest (RF) | Reaction yield prediction, Classification. | Robust to overfitting, handles high-dimensional data well. | Successfully used to predict performance in C-N cross-coupling reactions, a methodology applicable to P-S or P-O bond formation. github.com |

| Support Vector Machine (SVM) | Classification (e.g., active vs. inactive), Regression. | Effective in high-dimensional spaces and for small datasets. | Used in models to predict promiscuity in ester hydrolases, analogous to predicting reactivity of thiophosphonates. core.ac.uk |

| Artificial Neural Network (ANN) | Reaction outcome prediction, Property estimation. nih.gov | Can model highly complex, non-linear relationships. | A trained neural network correctly assigned the major product in over 70% of cases from a large patent database. nih.gov |

| Transformer Models | Reaction yield and outcome prediction from SMILES. ibm.com | State-of-the-art performance by treating reactions as a language. | Demonstrated outstanding performance in predicting yields for high-throughput experiment datasets. ibm.com |

| CatBoost Regressor | Regression tasks, especially with categorical data. | Handles small datasets with non-trivial dependencies effectively. | Shown to predict reaction barrier values with high accuracy for organophosphate hydrolysis. researchgate.net |

Advanced Analytical Methodologies for Detection and Characterization in Complex Matrices

Chromatographic Separations for Thiophosphonate Analysis

Chromatography is a fundamental technique for the separation of chemical mixtures. omicsonline.org It relies on the differential partitioning of components between a stationary phase and a mobile phase to separate compounds. chemijournal.com For thiophosphonates, both gas and liquid chromatography are powerful tools.

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like O-Hexyl-S-hexylmethyl thiophosphonate. longdom.org In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. youtube.com The separation is based on the compound's boiling point and its interaction with the stationary phase. youtube.com

For the analysis of organophosphorus compounds, including thiophosphonates, specialized detectors that offer high sensitivity and selectivity are often employed. youtube.comnih.gov

Nitrogen-Phosphorus Detector (NPD): This detector is highly sensitive to compounds containing nitrogen and phosphorus. youtube.com It utilizes a heated alkali metal bead (e.g., rubidium or cesium) that generates a response when nitrogen- or phosphorus-containing compounds are eluted from the GC column. youtube.com Its selectivity makes it ideal for analyzing thiophosphonates in complex matrices where hydrocarbon interferences might obscure the target analyte on less selective detectors.

Flame Photometric Detector (FPD): The FPD is specific for sulfur- and phosphorus-containing compounds. youtube.com It operates by burning the compounds eluted from the column in a hydrogen-rich flame and measuring the light emitted at specific wavelengths (approximately 526 nm for phosphorus and 394 nm for sulfur). youtube.com This makes it exceptionally useful for the dual detection of the phosphorus and sulfur moieties within the O-Hexyl-S-hexylmethyl thiophosphonate molecule.

Table 1: Illustrative GC Parameters for Thiophosphonate Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A common, low-bleed, non-polar column suitable for a wide range of semi-volatile organic compounds. |

| Injector | Splitless Mode | Ensures the entire sample is transferred to the column, maximizing sensitivity for trace analysis. youtube.com |

| Injector Temp. | 250 °C | Ensures complete vaporization of O-Hexyl-S-hexylmethyl thiophosphonate without thermal degradation. researchgate.net |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. youtube.com |

| Oven Program | 80 °C (1 min), ramp to 300 °C at 10 °C/min | A temperature gradient to separate compounds based on their boiling points and achieve good peak shape. |

| Detector | NPD or FPD | Provides selective and sensitive detection of phosphorus- and sulfur-containing compounds. youtube.comnih.gov |

Liquid chromatography (LC) is a versatile separation technique that uses a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. mdpi.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are advanced forms of LC that use high pressure to push the mobile phase through columns with smaller particles, resulting in higher resolution and faster analysis times. mdpi.comresearchgate.net

LC is particularly useful for compounds that are non-volatile, thermally unstable, or highly polar. nih.gov While O-Hexyl-S-hexylmethyl thiophosphonate is amenable to GC, LC provides an alternative or complementary approach. Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., acetonitrile/water mixture), is a common mode for separating organophosphorus compounds. mdpi.com UPLC further enhances performance by using sub-2 µm particles, leading to significant improvements in resolution and speed. mdpi.com

Table 2: Illustrative HPLC/UPLC Parameters for Thiophosphonate Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm for UPLC) | A non-polar stationary phase for reversed-phase separation. researchgate.net |

| Mobile Phase | Gradient of Water and Acetonitrile | A polar mobile phase whose composition is varied to effectively elute compounds of differing polarities. |

| Flow Rate | 0.4 mL/min (for UPLC) | Optimized flow rate for high-efficiency separation with small particle columns. |

| Column Temp. | 40 °C | Maintains consistent retention times and improves peak symmetry. |

| Detection | UV or Mass Spectrometry (MS) | UV detection is possible if the analyte has a chromophore; MS detection is more universal and specific. |

Hyphenated techniques combine a separation method with a detection method, providing a powerful tool for both separating and identifying compounds in complex mixtures. omicsonline.orgchemijournal.comlongdom.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separation power of GC with the identification capabilities of mass spectrometry (MS). researchgate.net As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. researchgate.net The resulting mass spectrum is a unique fingerprint of the molecule, allowing for definitive identification by comparing it to spectral libraries or by interpreting the fragmentation pattern. This is particularly effective for volatile compounds. longdom.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS combines the separation of non-volatile or thermally labile compounds by LC with the detection power of MS. rsc.org Tandem mass spectrometry (MS/MS) adds another layer of specificity. researchgate.net In this technique, a specific ion (the precursor ion) from the first mass spectrometer is selected, fragmented, and the resulting product ions are analyzed in a second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for the quantification of target analytes at very low levels in complex matrices. researchgate.net

Table 3: Comparison of Hyphenated Techniques for Thiophosphonate Analysis

| Feature | GC-MS | LC-MS/MS |

|---|---|---|

| Principle | Separates volatile compounds, provides molecular mass and fragmentation pattern. chemijournal.com | Separates polar/non-volatile compounds, provides highly selective and sensitive quantification. researchgate.net |

| Analyte Suitability | Volatile and semi-volatile compounds like O-Hexyl-S-hexylmethyl thiophosphonate. longdom.org | A broader range of compounds, including polar metabolites or degradation products. omicsonline.org |

| Identification | High confidence through library matching of mass spectra. chemijournal.com | High confidence through specific precursor-product ion transitions. researchgate.net |

| Primary Application | Comprehensive screening and identification of unknown compounds. | Targeted quantification at trace levels in complex matrices. |

Electroanalytical Techniques for Redox Behavior Studies

Electroanalytical methods investigate the relationship between electricity and chemical reactions. Techniques such as cyclic voltammetry can be used to study the oxidation-reduction (redox) behavior of electroactive species. nih.gov For O-Hexyl-S-hexylmethyl thiophosphonate, the sulfur and phosphorus atoms can potentially undergo electrochemical reactions. Studying the redox potentials can provide insights into the molecule's electronic structure and its potential for undergoing oxidative or reductive degradation. While less common for routine quantification compared to chromatography, these techniques are valuable in fundamental studies of the compound's chemical properties. nih.gov

Microfluidic and Lab-on-a-Chip Systems for High-Throughput Analysis

Microfluidics involves the manipulation of small volumes of fluids within microscale channels. alliedacademies.org Lab-on-a-chip (LOC) technology integrates multiple laboratory functions, such as sample preparation, separation, and detection, onto a single, small device. alliedacademies.orgresearchgate.net

These miniaturized systems offer significant advantages for chemical analysis, including:

Reduced Sample and Reagent Consumption: Only very small volumes of samples and reagents are needed. researchgate.net

Faster Analysis Times: The small dimensions lead to rapid diffusion and heat transfer, accelerating reaction and separation processes. alliedacademies.orgresearchgate.net

High Throughput: Automation and parallel processing allow for the rapid screening of many samples. rsc.org

Portability: The small footprint of LOC devices makes them suitable for on-site or point-of-need analysis. nih.govnih.gov

The development of microfluidic systems incorporating chromatographic separations or electrochemical detectors holds promise for the rapid, high-throughput analysis of thiophosphonates in various applications, including environmental monitoring. nih.gov

Development of Novel Sensor Technologies for Selective Thiophosphonate Detection

There is ongoing research into the development of novel sensors for the rapid, selective, and sensitive detection of organophosphorus compounds. mdpi.com The goal is to create devices that can provide real-time measurements without the need for extensive sample preparation or laboratory-based instrumentation.

Approaches include:

Electrochemical Sensors: These sensors measure changes in electrical properties (e.g., current or potential) when the sensor surface interacts with the target analyte. rsc.org Molecularly imprinted polymers (MIPs) can be used to create selective recognition sites for thiophosphonates on an electrode surface. researchgate.net

Fluorescent Sensors: These involve molecules (fluorophores) whose fluorescence properties change upon binding to the target analyte. rsc.org A selective interaction between a sensor molecule and a thiophosphonate could lead to a detectable "turn-on" or "turn-off" fluorescent signal. researchgate.net

The key challenge in sensor development is achieving high selectivity for a specific thiophosphonate, like O-Hexyl-S-hexylmethyl thiophosphonate, in the presence of other structurally similar organophosphorus compounds. mdpi.com

Mechanistic Investigations of Chemical Reactivity and Transformations

Hydrolytic Stability and Degradation Pathways in Different Chemical Environments

The hydrolytic stability of thiophosphonate esters, including O-Hexyl-S-hexylmethyl thiophosphonate, is a critical parameter influencing their environmental persistence and metabolic fate. The hydrolysis of these compounds involves the cleavage of the P-O or P-S bond and is significantly influenced by pH and temperature.

Generally, the hydrolysis of thioesters and phosphate (B84403) esters follows distinct pH-rate profiles. Thioesters tend to be more stable under acidic conditions, while phosphate esters exhibit greater stability in basic media. researchgate.netnih.gov The hydrolysis of O-Hexyl-S-hexylmethyl thiophosphonate can proceed via attack of a water molecule or a hydroxide ion on the electrophilic phosphorus center.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the thionophosphoryl sulfur or the ester oxygen can be protonated, which increases the electrophilicity of the phosphorus atom and facilitates nucleophilic attack by water. The cleavage can occur at either the P-O or P-S bond, leading to different degradation products.

Neutral Hydrolysis: At neutral pH, the rate of hydrolysis is generally slower compared to acidic or basic conditions. The reaction proceeds via the uncatalyzed attack of water on the phosphorus center.

Base-Catalyzed Hydrolysis: In alkaline environments, the hydroxide ion acts as a potent nucleophile, directly attacking the phosphorus atom. This process is typically faster than hydrolysis at neutral or acidic pH. The reaction mechanism can proceed through a pentacoordinate intermediate.

The degradation of O-Hexyl-S-hexylmethyl thiophosphonate upon hydrolysis would be expected to yield hexanol, S-hexylmethyl mercaptan, and methylphosphonic acid, along with their respective salts depending on the pH of the medium. The relative rates of cleavage of the P-O and P-S bonds will determine the primary degradation pathway.

Table 1: General Hydrolytic Stability Trends of Thioesters and Phosphate Esters

| Chemical Environment | Relative Stability of Thioesters | Relative Stability of Phosphate Esters |

| Acidic (pH < 7) | More Stable | Less Stable |

| Neutral (pH ≈ 7) | Intermediate Stability | Intermediate Stability |

| Basic (pH > 7) | Less Stable | More Stable |

This table presents generalized trends and the specific rates for O-Hexyl-S-hexylmethyl thiophosphonate may vary.

Oxidation and Reduction Chemistry of the Thiophosphonate Moiety

The thiophosphonate group in O-Hexyl-S-hexylmethyl thiophosphonate contains sulfur atoms in different oxidation states, making them susceptible to both oxidation and reduction reactions.

Oxidation: The thioether sulfur and the thionophosphoryl sulfur are the primary sites for oxidation. Common oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) can oxidize the thioether sulfur to a sulfoxide and further to a sulfone. rochester.eduresearchgate.net The thionophosphoryl group (P=S) can also be oxidized to the corresponding phosphoryl group (P=O). The relative reactivity of the two sulfur atoms depends on the specific oxidant and reaction conditions. Oxidation of the thioether would lead to O-Hexyl-S-(hexylsulfinyl)methyl thiophosphonate and O-Hexyl-S-(hexylsulfonyl)methyl thiophosphonate.

Reduction: The thiophosphonate moiety can be reduced, although this is generally a less common transformation compared to oxidation. Strong reducing agents or specific catalytic systems are typically required. For instance, silanes have been shown to reduce phosphine (B1218219) oxides and sulfides to the corresponding phosphines. researchgate.netresearchgate.netnih.govuq.edu.au The reduction of the P=S bond in O-Hexyl-S-hexylmethyl thiophosphonate would yield a trivalent phosphorus compound.

Table 2: Potential Oxidation Products of O-Hexyl-S-hexylmethyl thiophosphonate

| Oxidizing Agent | Potential Product(s) |

| m-CPBA (1 equiv.) | O-Hexyl-S-(hexylsulfinyl)methyl thiophosphonate |

| m-CPBA (>2 equiv.) | O-Hexyl-S-(hexylsulfonyl)methyl thiophosphonate |

| Other strong oxidants | O-Hexyl-S-hexylmethyl phosphonate (B1237965) (from P=S oxidation) and further oxidation products |

Nucleophilic and Electrophilic Attack on the Phosphorus Center

The phosphorus atom in O-Hexyl-S-hexylmethyl thiophosphonate is electrophilic and is a key center for chemical reactivity.

Nucleophilic Attack: The phosphorus center is susceptible to attack by a wide range of nucleophiles. nih.gov These reactions are fundamental to the biological activity and degradation of many organophosphorus compounds. The mechanism of nucleophilic substitution at a tetrahedral phosphorus center can be either a concerted, SN2-like process with inversion of configuration, or a stepwise addition-elimination mechanism involving a pentacoordinate intermediate. Common nucleophiles that can react with thiophosphonates include amines, alkoxides, and hydroxide ions. youtube.comyoutube.comlibretexts.org For example, the reaction with an amine could lead to the displacement of the hexyloxy or the hexylmethylthio group, forming a phosphonamidothioate.

Electrophilic Attack: While the phosphorus atom is primarily electrophilic, the lone pairs of electrons on the oxygen and sulfur atoms can participate in reactions with electrophiles. For instance, the sulfur atom of the P=S group can be attacked by certain electrophiles. nih.govresearchgate.netmdpi.com Alkylation of the thionophosphoryl sulfur is a known reaction for some thiophosphorus compounds.

Ligand Exchange and Coordination Chemistry of Thiophosphonates

The sulfur and oxygen atoms in the thiophosphonate moiety possess lone pairs of electrons, enabling them to act as ligands and coordinate with metal ions. digitellinc.comresearchgate.netmdpi.commdpi.comutc.edursc.org This property is relevant to their potential interaction with metal-containing enzymes and their use in coordination chemistry.

Coordination Chemistry: O-Hexyl-S-hexylmethyl thiophosphonate can potentially act as a monodentate or bidentate ligand. Coordination can occur through the thionophosphoryl sulfur, the ester oxygen, or the thioether sulfur. The formation of stable complexes with various transition metals is possible. The specific coordination mode would depend on the nature of the metal ion and the steric and electronic properties of the ligand.

Ligand Exchange Reactions: Coordinated thiophosphonate ligands can be replaced by other ligands in a ligand exchange reaction. researchgate.netnih.govnih.govresearchgate.net The kinetics and thermodynamics of these exchange reactions are influenced by the strength of the metal-ligand bond and the nature of the incoming ligand. Such reactions are important in understanding the dynamics of metal complexes in various chemical and biological systems.

Advanced Materials Science Applications of Thiophosphonates Excluding Specific Product Properties, Focus on Academic Research

Incorporation of Thiophosphonates into Polymeric Structures

The incorporation of thiophosphonate moieties into polymer backbones or as pendant groups can significantly alter the material's properties. Research in this area has largely focused on leveraging the high polarizability of the P=S and P-S bonds to enhance the refractive index of polymers and to introduce other functionalities.

One area of investigation has been the synthesis of poly(thiophosphonate)s. For instance, aromatic poly(thiophosphonate)s have been prepared through the polycondensation of phosphonic dichlorides with diols. nih.gov These polymers exhibit high thermal stability and high refractive indices, making them suitable for optical applications. nih.gov The presence of sulfur and phosphorus atoms in the polymer backbone contributes to a higher molar refraction, which in turn leads to a higher refractive index. acs.orgresearchgate.net

Researchers have also explored the functionalization of existing polymers with thiophosphonate groups. This can be achieved through post-polymerization modification techniques, allowing for the introduction of specific properties to a pre-existing polymer chain. nih.gov For example, dithiophosphoric acids have been used for the functionalization of poly-enes like polyisoprene and polynorbornene. researchgate.net This process involves the direct electrophilic addition of the dithiophosphoric acid to the polymer backbone, resulting in materials with enhanced optical and flame-retardant properties. researchgate.net

The synthesis of copolymers containing thiophosphonate units has also been a subject of study. For example, phosphorothioate-methylphosphonate oligodeoxynucleotide co-polymers have been synthesized and characterized for potential use as antisense constructs. researchgate.net

Table 1: Examples of Thiophosphonate-Containing Polymers and Their Properties

| Polymer Type | Monomers/Functionalization Method | Key Properties | Potential Applications |

| Aromatic Poly(thiophosphonate)s | Polycondensation of phosphonic dichlorides and diols | High thermal stability, high refractive index | Optical materials |

| Functionalized Poly-enes | Electrophilic addition of dithiophosphoric acids to polyisoprene | Enhanced optical and flame-retardant properties | Advanced functional materials |

| Phosphorothioate-methylphosphonate copolymers | Co-polymerization of phosphorothioate and methylphosphonate monomers | Modified oligonucleotide backbone | Antisense therapies |

Surface Chemistry and Adsorption Phenomena of Thiophosphonates on Materials

The interaction of thiophosphonates with material surfaces is a critical area of research, with applications ranging from corrosion inhibition to biocompatible coatings. The phosphonate (B1237965) group, and by extension the thiophosphonate group, exhibits a strong affinity for metal oxide surfaces, enabling the formation of stable, self-assembled monolayers (SAMs).

Phosphonates and their thio-analogs have been shown to form well-ordered SAMs on a variety of metal oxide surfaces, including titanium oxide (TiO2), tantalum oxide (Ta2O5), and niobium oxide (Nb2O5). nih.gov The binding to the surface is believed to occur through direct coordination between the phosphonate headgroup and the metal cations on the oxide surface. nih.gov These SAMs can be used to tailor the surface properties of materials, such as their wettability and protein resistance. nih.gov

In the context of biomaterials, phosphonate-based SAMs have been extensively studied for the surface functionalization of titanium implants. acs.org By creating a stable interface, these SAMs allow for the subsequent attachment of bioactive molecules, such as peptides containing the Arg-Gly-Asp (RGD) sequence, to promote osteoblast attachment and improve implant fixation. acs.org The use of bisphosphonates as linkers between titanium dioxide surfaces and proteins has also been shown to enhance the biocompatibility of titanium. researchgate.net

Furthermore, thiophosphates have been investigated as corrosion inhibitors, particularly in aqueous systems. researchgate.net Mixtures of thiophosphates and other phosphate (B84403) compounds have been found to be effective in preventing the corrosion of metals. researchgate.net The mechanism of inhibition often involves the adsorption of the thiophosphate molecules onto the metal surface, forming a protective layer that hinders the corrosive process.

Table 2: Applications of Thiophosphonate-Based Surface Modifications

| Application | Substrate Material | Type of Modification | Purpose |

| Biocompatible Coatings | Titanium, Titanium alloys | Self-assembled monolayers (SAMs) of phosphonates | Promote cell adhesion and osseointegration |

| Corrosion Inhibition | Metals | Adsorption of thiophosphate molecules | Formation of a protective surface layer |

| Controlled Surface Properties | Metal oxides (TiO2, Ta2O5) | SAMs with functional end groups | Tailoring wettability and protein resistance |

Research into Thiophosphonates as Components in Functional Materials

The unique properties of thiophosphonates make them valuable components in a range of functional materials, including those with specific optical and self-assembly characteristics.

Optical Materials:

A significant area of research has been the development of high refractive index polymers (HRIPs) incorporating sulfur and phosphorus. acs.orgresearchgate.net The high polarizability of the P=S bond makes thiophosphonates excellent candidates for increasing the refractive index of polymers. researchgate.net For example, poly(thiophosphonate)s derived from various bisphenols have been shown to exhibit lower birefringence compared to traditional polycarbonates, which is a desirable property for many optical applications. researchgate.net Research has demonstrated that polymers containing both phosphorus and sulfur can achieve refractive index values significantly higher than conventional polymers. acs.org

Metal thiophosphates have also been identified as promising materials for various optoelectronic applications. acs.org First-principles calculations have been used to investigate the electronic and optoelectronic properties of a series of metal thiophosphates, identifying potential candidates for p-type transparent conductors and photovoltaic absorbers. acs.org

Self-Assembled Structures:

Beyond simple monolayers, thiophosphonates and related compounds can participate in the formation of more complex self-assembled structures. For instance, self-assembled hybrid tinphosphonate nanoparticles with bimodal porosity have been synthesized. rsc.org These materials, formed through the reaction of benzene-1,3,5-triphosphonic acid and Sn(IV) chloride, exhibit a crystalline framework and have shown outstanding catalytic activity. rsc.org

The ability of phosphonic acids to form robust self-assembled monolayers on various oxide surfaces has been widely studied. nih.gov This process is crucial for applications in molecular electronics and biosensors where a well-ordered molecular layer is required. nih.gov While much of this research has focused on phosphonic acids, the principles can be extended to thiophosphonates, which would introduce different chemical functionalities at the surface.

An exploration of the future research landscape surrounding O-Hexyl-S-hexylmethyl thiophosphonate reveals promising avenues at the intersection of advanced technology, sustainable practices, and fundamental chemical principles. As researchers seek to unlock the full potential of this and related organophosphorus compounds, emerging strategies in synthesis, analysis, and design are poised to accelerate discovery and expand our understanding of thiophosphonate chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for O-Hexyl-S-hexylmethyl thiophosphonate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of thiophosphonates often involves thionation of phosphonates using reagents like Lawesson’s reagent. For O-Hexyl-S-hexylmethyl thiophosphonate, a two-step approach may be employed: (1) Preparation of the precursor phosphonate ester via nucleophilic substitution, followed by (2) sulfur substitution using thionating agents. Optimization can be achieved through Principal Component Analysis (PCA) to evaluate variables such as solvent polarity (e.g., toluene vs. THF), temperature (60–100°C), and stoichiometric ratios of reagents. Monitoring reaction progress via <sup>31</sup>P NMR can help identify intermediate species and optimize yield .

Q. Which analytical techniques are most effective for characterizing thiophosphonate compounds?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : <sup>31</sup>P NMR distinguishes thiophosphonate signals (δ ~35–50 ppm) from phosphonates (δ ~20–30 ppm). <sup>1</sup>H and <sup>13</sup>C NMR aid in confirming alkyl chain integrity.

- Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS validates molecular ion peaks and fragmentation patterns.

- Chromatography : Reverse-phase HPLC with UV detection (200–220 nm) or ion-pair chromatography resolves impurities and degradation products .

Q. What regulatory considerations apply to thiophosphonates under the Chemical Weapons Convention (CWC)?

- Methodological Answer : Thiophosphonates are listed in the CWC Annex on Chemicals due to their structural similarity to V-series nerve agents. Researchers must document synthesis pathways, byproducts, and analytical methods to differentiate benign compounds from controlled analogs. Environmental sample analysis (e.g., soil or water) requires validated protocols, such as LC-MS/MS with isotope-labeled internal standards, to meet OPCW verification standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on thiophosphonate reactivity?

- Methodological Answer : Discrepancies in reactivity (e.g., hydrolysis rates or nucleophilic substitution outcomes) may arise from solvent effects, trace catalysts, or stereochemical factors. Systematic studies using Design of Experiments (DoE) can isolate variables. For example, comparing thiophosphonate stability in aqueous buffers (pH 4–10) under controlled temperatures, paired with DFT calculations, can clarify degradation pathways. Cross-referencing with organophosphate class data (e.g., hydrolysis mechanisms) may provide extrapolation frameworks .

Q. What strategies exist for enantioselective synthesis of thiophosphonates?

- Methodological Answer : Catalytic asymmetric hydrophosphonylation using chiral organocatalysts (e.g., thiourea derivatives) or metal-ligand complexes (e.g., BINOL-phosphates) enables enantioselective P–S bond formation. For O-Hexyl-S-hexylmethyl thiophosphonate, dynamic kinetic resolution during thionation or enzymatic desymmetrization of prochiral intermediates could be explored. Monitoring enantiomeric excess (ee) via chiral HPLC or <sup>31</sup>P NMR with chiral shift reagents is critical .

Q. How can toxicological data from organophosphate classes be extrapolated to O-Hexyl-S-hexylmethyl thiophosphonate?

- Methodological Answer : While direct toxicity data may be limited, researchers can:

- Leverage QSAR Models : Predict acute toxicity (LD50) based on logP values, electrophilicity (σ* parameters), and acetylcholinesterase inhibition profiles.

- In Vitro Assays : Use hepatocyte or neuroblastoma cell lines to assess cytotoxicity and compare with structurally similar organophosphates (e.g., chlorpyrifos derivatives).

- Class-Based Risk Assessment : Apply read-across principles under ATSDR guidelines, emphasizing metabolic pathways (e.g., oxidative desulfuration) and detoxification mechanisms .

Data Contradiction Analysis

- Example : If conflicting reports exist on the compound’s stability in alkaline conditions, researchers should: